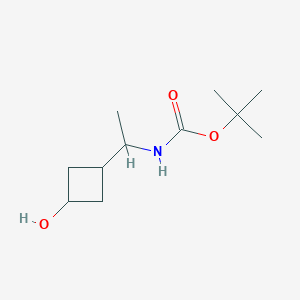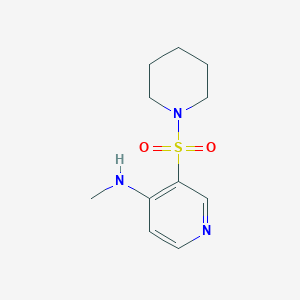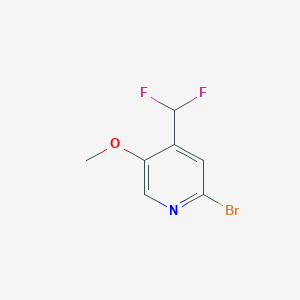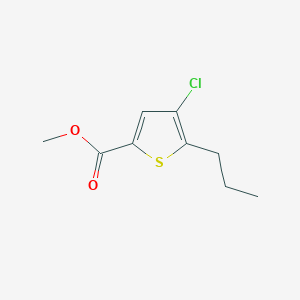![molecular formula C11H11ClN2O B13012950 4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of azomethine ylides with alkenes or alkynes. This reaction can be promoted by Lewis bases such as PCy3 or Brønsted bases like K2CO3, which help control the stereochemistry of the product .
Industrial Production Methods: While specific industrial production methods for 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve optimizing the cycloaddition reactions for large-scale synthesis. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxindole derivatives.
Reduction: This can produce reduced forms of the spirocyclic compound.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with biological targets, such as enzymes or receptors. The spirocyclic structure can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the compound’s modifications .
Vergleich Mit ähnlichen Verbindungen
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the chlorine substituent but shares the core structure.
Spiropyrans: These compounds also feature a spirocyclic framework but differ in their specific ring systems and substituents.
Uniqueness: 4-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chlorine substituent, which can influence its reactivity and biological activity. This makes it distinct from other spirocyclic compounds and potentially more versatile in various applications .
Eigenschaften
Molekularformel |
C11H11ClN2O |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
4-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-2-1-3-8-9(7)11(10(15)14-8)4-5-13-6-11/h1-3,13H,4-6H2,(H,14,15) |
InChI-Schlüssel |
CIZLXRXGIRYPFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C3=C(C=CC=C3Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)





![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
